molecular formula C9H12N2O3 B6255935 6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid CAS No. 944722-29-6

6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid

Cat. No.: B6255935
CAS No.: 944722-29-6
M. Wt: 196.2
InChI Key:
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Description

6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 2-methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid as the starting material.

    Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as 2-methoxyethylamine, under dehydrating conditions.

    Hydrolysis: The amide is then hydrolyzed to yield the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or aldehydes.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the 2-methoxyethylamino group.

    6-aminopyridine-3-carboxylic acid: Lacks the methoxyethyl group.

    6-(2-hydroxyethyl)amino]pyridine-3-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

6-[(2-methoxyethyl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the methoxyethylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

944722-29-6

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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